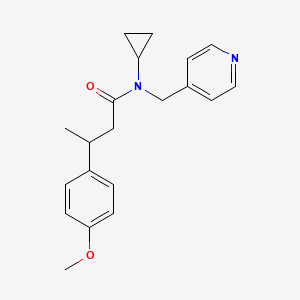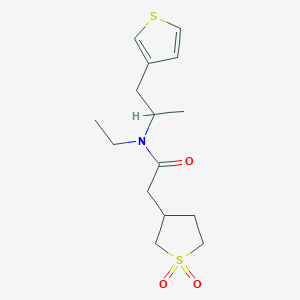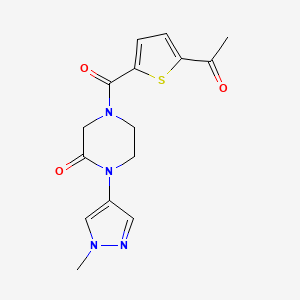![molecular formula C16H22N2O5S B6972859 N-[5-(cyclopropylsulfamoyl)-2-hydroxyphenyl]oxepane-4-carboxamide](/img/structure/B6972859.png)
N-[5-(cyclopropylsulfamoyl)-2-hydroxyphenyl]oxepane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(cyclopropylsulfamoyl)-2-hydroxyphenyl]oxepane-4-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry and biological research. This compound features a unique structure that combines a cyclopropylsulfamoyl group, a hydroxyphenyl moiety, and an oxepane ring, making it a subject of interest for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(cyclopropylsulfamoyl)-2-hydroxyphenyl]oxepane-4-carboxamide typically involves multiple steps:
-
Formation of the Cyclopropylsulfamoyl Intermediate: : The initial step involves the synthesis of the cyclopropylsulfamoyl intermediate. This can be achieved by reacting cyclopropylamine with chlorosulfonyl isocyanate under controlled conditions to form cyclopropylsulfamoyl chloride.
-
Hydroxyphenyl Derivative Preparation: : The next step involves the preparation of the hydroxyphenyl derivative. This can be synthesized by reacting 2-hydroxybenzoic acid with appropriate reagents to introduce the desired functional groups.
-
Coupling Reaction: : The final step is the coupling of the cyclopropylsulfamoyl intermediate with the hydroxyphenyl derivative. This is typically done using a coupling agent such as carbodiimide in the presence of a base to form the desired oxepane-4-carboxamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(cyclopropylsulfamoyl)-2-hydroxyphenyl]oxepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl moiety can be oxidized to form quinone derivatives under oxidative conditions.
Reduction: The compound can be reduced to modify the sulfamoyl group or the oxepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N-[5-(cyclopropylsulfamoyl)-2-hydroxyphenyl]oxepane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biological Research: It is used in studies involving enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.
Chemical Biology: The compound serves as a probe to study biological processes at the molecular level.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of N-[5-(cyclopropylsulfamoyl)-2-hydroxyphenyl]oxepane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfamoyl group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. The hydroxyphenyl moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide
- N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide
- 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide
Uniqueness
N-[5-(cyclopropylsulfamoyl)-2-hydroxyphenyl]oxepane-4-carboxamide is unique due to its combination of a cyclopropylsulfamoyl group and an oxepane ring, which is not commonly found in similar compounds
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new applications for this intriguing compound.
Eigenschaften
IUPAC Name |
N-[5-(cyclopropylsulfamoyl)-2-hydroxyphenyl]oxepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c19-15-6-5-13(24(21,22)18-12-3-4-12)10-14(15)17-16(20)11-2-1-8-23-9-7-11/h5-6,10-12,18-19H,1-4,7-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKMHYXVNAHENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methoxy-N-[(2-methoxypyridin-4-yl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B6972778.png)
![1-[[1-(3-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-2-methylpropan-2-ol](/img/structure/B6972780.png)
![3-[5-[(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]benzonitrile](/img/structure/B6972786.png)

![N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B6972796.png)

![1-Ethyl-3-[4-[(3-methylfuran-2-yl)methylamino]piperidin-1-yl]pyrazin-2-one](/img/structure/B6972819.png)
![7-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one](/img/structure/B6972824.png)
![5-[2-(5-Methylpyridin-3-yl)ethyl]-3-(2-methylsulfonylpyridin-4-yl)-1,2,4-oxadiazole](/img/structure/B6972827.png)
![1-[(2-methyl-1,2,4-triazol-3-yl)methyl]-N-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6972836.png)

![N-[(1,5-dimethylbenzimidazol-2-yl)methyl]-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B6972855.png)
![N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-3-methylpyridazine-4-carboxamide](/img/structure/B6972870.png)
![3-[3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid](/img/structure/B6972885.png)
